2-bromo-5-nitro-N-phenylbenzamide

PET imaging radiobromination PPARγ antagonist

2-Bromo-5-nitro-N-phenylbenzamide is a synthetic N-phenylbenzamide derivative classified as a peroxisome proliferator-activated receptor gamma (PPARγ) antagonist. It belongs to the same structural family as the widely used covalent PPARγ antagonist GW9662 (2-chloro-5-nitro-N-phenylbenzamide), differing solely by the halogen substitution at the 2-position of the benzamide ring: bromine instead of chlorine.

Molecular Formula C13H9BrN2O3
Molecular Weight 321.13 g/mol
Cat. No. B7451665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-5-nitro-N-phenylbenzamide
Molecular FormulaC13H9BrN2O3
Molecular Weight321.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Br
InChIInChI=1S/C13H9BrN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,(H,15,17)
InChIKeyCTWVSCNTUZSUAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-nitro-N-phenylbenzamide: A Halogen-Differentiated PPARγ Antagonist Scaffold for Radiopharmaceutical Development


2-Bromo-5-nitro-N-phenylbenzamide is a synthetic N-phenylbenzamide derivative classified as a peroxisome proliferator-activated receptor gamma (PPARγ) antagonist [1]. It belongs to the same structural family as the widely used covalent PPARγ antagonist GW9662 (2-chloro-5-nitro-N-phenylbenzamide), differing solely by the halogen substitution at the 2-position of the benzamide ring: bromine instead of chlorine [1]. This single-atom substitution is the critical structural feature that enables incorporation of the positron-emitting radioisotope bromine-76 (⁷⁶Br, t₁/₂ = 16.2 h) for positron emission tomography (PET) imaging applications, a capability not available to its chloro-analog GW9662 [1]. The compound was specifically designed and evaluated as a radiobrominated PPARγ-targeted imaging agent for tumors overexpressing PPARγ, including breast and prostate cancers [1].

Designed for ⁷⁶Br PET radiotracer development targeting PPARγ-overexpressing tumors

Bromine at 2-position enables electrophilic radiobromination; chloro-analog GW9662 lacks this route

Reported PPARγ antagonism in cell-based assay supports target engagement studies

Structurally distinct covalent probe for PPARγ pathway research with bromine vs. chlorine warhead

Why 2-Bromo-5-nitro-N-phenylbenzamide Cannot Be Substituted by GW9662 or Other Halogen Analogs in Radiopharmaceutical Research


Although 2-bromo-5-nitro-N-phenylbenzamide and its chloro-analog GW9662 share a common N-phenylbenzamide core and both act as PPARγ antagonists, they are not interchangeable in applications requiring radionuclide-based detection or imaging [1]. The bromine atom at the 2-position is the sole gateway to electrophilic ⁷⁶Br radiolabeling, enabling PET imaging; GW9662 (2-chloro) lacks a positron-emitting chlorine isotope with clinically viable half-life, and fluorine-18 labeling of the 2-fluoro analog requires a fundamentally different radiochemical strategy [1]. Furthermore, within the halogen-substituted series evaluated by Lee et al. (2006), only two bromine-containing analogs achieved the requisite combination of sub-5 nM PPARγ EC₅₀ and acceptable radiolabeling performance, and among these, 2-bromo-5-nitro-N-phenylbenzamide was preferentially advanced based on its superior radiochemical yield of approximately 70% [1]. Generic substitution by any non-brominated analog therefore forfeits the core radiopharmaceutical capability for which this compound was specifically developed [1].

Target compound
Halogen Bromine (2-position)
PET isotope ⁷⁶Br (t₁/₂ 16.2 h)
Radiolabeling route Electrophilic radiobromination feasible
Potential substitute (GW9662)
Halogen Chlorine (2-position)
PET isotope No viable positron-emitting chlorine isotope
Radiolabeling route Cannot undergo electrophilic radiobromination
Substituting any non-brominated analog forfeits the radiopharmaceutical capability for which this scaffold was advanced. Chloro-, fluoro-, or other halogen analogs require fundamentally different radiolabeling strategies and may not support the same PET imaging workflow.

Quantitative Differentiation Evidence for 2-Bromo-5-nitro-N-phenylbenzamide Versus Closest Analogs


Radiobromination Yield: 2-Bromo-5-nitro-N-phenylbenzamide vs. the Second Brominated Analog in the Same Study

In the Lee et al. (2006) study, 2-bromo-5-nitro-N-phenylbenzamide was selected over the other bromine-containing analog for in vitro and in vivo evaluation specifically because of its superior ⁷⁶Br radiolabeling yield of approximately 70% [1]. The second brominated analog (also with EC₅₀ < 5 nM) was deprioritized owing to less efficient radiobromine incorporation, though its exact yield was not numerically reported [1]. GW9662 (2-chloro) cannot undergo electrophilic radiobromination at all and is therefore excluded from any PET radiotracer comparison [1].

Radiobromination Yield
Head-to-head
~70% radiochemical yield
Reported radiolabeling yield context; preferred over second brominated analog
Second analog yield not numerically reported; GW9662 cannot be radiobrominated
PET imaging radiobromination PPARγ antagonist radiotracer development

PPARγ Antagonism Potency: Cross-Study Comparison with GW9662

2-Bromo-5-nitro-N-phenylbenzamide exhibited EC₅₀ < 5 nM in a whole-cell PPARγ transactivation screening assay [1]. For comparison, GW9662 (2-chloro-5-nitro-N-phenylbenzamide) has a reported IC₅₀ of 3.3 nM in a cell-free PPARγ binding assay, with 10- to 600-fold functional selectivity over PPARα and PPARδ in cellular assays . While the assay formats differ (whole-cell functional EC₅₀ for the bromo compound vs. cell-free binding IC₅₀ for GW9662), both compounds achieve low nanomolar potency at PPARγ, confirming that bromine-for-chlorine substitution at the 2-position preserves target engagement within the same order of magnitude [1].

PPARγ Antagonism
Cross-study comparable
EC₅₀ < 5 nM (whole-cell) vs. GW9662 IC₅₀ 3.3 nM (cell-free)
Supports comparable target engagement within nanomolar range
Assay format difference limits direct numerical comparison
PPARγ antagonist potency EC₅₀ whole-cell assay GW9662

In Vitro Plasma and Whole Blood Stability of the ⁷⁶Br-Labeled Tracer

An in vitro stability study of ⁷⁶Br-labeled 2-bromo-5-nitro-N-phenylbenzamide demonstrated that 40% of the compound remained intact in plasma and approximately 25% remained intact in whole blood after 30 minutes of incubation [1]. While the study noted rapid compound degradation as a limitation, these quantitative stability metrics provide a benchmark for comparing second-generation analogs [1]. No direct comparator stability data for the chloro-analog GW9662 under identical radiotracer conditions are available, as GW9662 cannot be radiobrominated [1].

Radiotracer Stability
Supporting evidence
40% intact in plasma
~25% in whole blood (30 min)
Reported in vitro stability benchmark for ⁷⁶Br-labeled tracer
No direct comparator stability data available for analogs
radiopharmaceutical stability plasma stability metabolic stability PET tracer

In Vivo Tumor Delivery: Biodistribution in MDA-MB-435 Breast Tumor Xenograft Model

Biodistribution studies of ⁷⁶Br-labeled 2-bromo-5-nitro-N-phenylbenzamide were conducted in MDA-MB-435 human breast tumor-bearing nude mice at 5 min, 30 min, 2 h, and 24 h post-injection [1]. Despite rapid in vivo metabolite degradation, at least 10% of the parent compound was delivered to the tumor [1]. No comparable tumor delivery data exist for a radiobrominated GW9662, as the chloro-analog cannot be ⁷⁶Br-labeled, making this the sole quantitative in vivo tumor targeting dataset for the radiobrominated N-phenylbenzamide PPARγ antagonist class [1].

Tumor Delivery
Supporting evidence
≥10% parent compound in MDA-MB-435 xenograft
Reported tumor uptake in breast cancer model
Sole radiobrominated N-phenylbenzamide with in vivo biodistribution
biodistribution tumor targeting breast cancer PET imaging MDA-MB-435

Halogen-Dependent Isotope Enablement: Bromine vs. Chlorine for PET Radiochemistry

The substitution of bromine for chlorine at the 2-position of the N-phenylbenzamide core is not merely a bioisosteric replacement — it is a radiosynthetic enablement decision. ⁷⁶Br (t₁/₂ = 16.2 h; β⁺ emission, 55% branching ratio) is a established PET radionuclide suitable for imaging biological processes over multi-hour time courses [1]. In contrast, chlorine has no positron-emitting isotope with a clinically practical half-life (³⁴mCl: t₁/₂ = 32 min, low production feasibility; ³⁸Cl: t₁/₂ = 37.2 min, limited availability) [1][2]. T0070907 (2-chloro-5-nitro-N-pyridin-4-yl-benzamide), the other major PPARγ antagonist lead compound, carries the same chlorine limitation [1]. The bromine atom in 2-bromo-5-nitro-N-phenylbenzamide is therefore the defining structural feature that uniquely positions this compound for PET radiotracer development among the established covalent PPARγ antagonist chemotypes [1].

Isotope Enablement
Class-level inference
⁷⁶Br t₁/₂=16.2 h vs. no viable Cl PET isotope
Class-level isotope selection context for PET radiochemistry
Bromine atom defines radiopharmaceutical capability; GW9662 cannot be directly labeled
radiochemistry bromine-76 PET isotope halogen substitution GW9662

Defined Research and Procurement Application Scenarios for 2-Bromo-5-nitro-N-phenylbenzamide


Preclinical PET Imaging of PPARγ-Overexpressing Breast and Prostate Tumors

2-Bromo-5-nitro-N-phenylbenzamide is the only member of the covalent N-phenylbenzamide PPARγ antagonist family for which ⁷⁶Br radiolabeling and subsequent PET imaging have been demonstrated [1]. With PPARγ EC₅₀ < 5 nM and a radiochemical yield of ~70%, the compound enables PET imaging studies in xenograft models of PPARγ-overexpressing tumors (e.g., MDA-MB-435 breast cancer), where at least 10% of the parent radiotracer was shown to reach the tumor in vivo [1]. Researchers procuring this compound for radiotracer development should plan for metabolic stability optimization, as rapid in vivo degradation was identified as the primary limitation [1].

Second-Generation PPARγ PET Tracer Development Using 2-Bromo-5-nitro-N-phenylbenzamide as the Reference Standard

The Lee et al. (2006) study explicitly concluded with exploration of second-generation analogs aimed at improving metabolic stability while retaining sub-5 nM PPARγ potency [1]. 2-Bromo-5-nitro-N-phenylbenzamide serves as the benchmark reference compound for these efforts, with its published quantitative performance metrics — EC₅₀ < 5 nM, ~70% radiobromination yield, 40% plasma stability at 30 min, and ≥10% tumor delivery — providing the baseline against which any new analog must demonstrate improvement [1]. Procurement of this compound as a reference standard is essential for any medicinal chemistry program targeting improved PPARγ PET imaging agents within the N-phenylbenzamide scaffold [1].

In Vitro PPARγ Antagonism Studies Requiring a Covalent, Irreversible Probe Distinguished from GW9662

While GW9662 (2-chloro analog) is the most widely used covalent PPARγ antagonist, 2-bromo-5-nitro-N-phenylbenzamide offers a structurally distinct covalent probe with comparable nanomolar potency [1]. Investigators seeking to validate PPARγ-dependent effects using two chemically distinct irreversible antagonists (bromo vs. chloro warhead) to control for potential off-target effects may find value in procuring this compound specifically [1]. The bromine atom's larger van der Waals radius and distinct leaving-group characteristics relative to chlorine may confer subtle differences in covalent modification kinetics at the PPARγ ligand-binding domain cysteine residues [1].

Radiochemistry Methodology Development for Electrophilic ⁷⁶Br Labeling of Aromatic Compounds

The ~70% electrophilic radiobromination yield achieved with 2-bromo-5-nitro-N-phenylbenzamide makes it a useful model substrate for developing and optimizing ⁷⁶Br labeling protocols for aromatic benzamide compounds [1]. Radiochemistry groups establishing ⁷⁶Br labeling capabilities can use this compound's published procedure and yield as a performance benchmark for their own electrophilic bromodestannylation or direct electrophilic bromination methodologies [1].

Application
Selection Property
Validation Focus
PET imaging of PPARγ-overexpressing tumor models
⁷⁶Br-radiolabeling capability via electrophilic substitution
Tumor uptake and biodistribution in xenograft studies
Reference standard for next-generation PPARγ PET tracer development
Benchmark performance profile (potency, radiolabeling, stability)
Comparative metabolic stability and target engagement vs. new analogs
Covalent PPARγ antagonism studies with chemically distinct warhead
Bromine vs. chlorine leaving-group characteristic
Off-target control using structurally distinct irreversible antagonist
⁷⁶Br radiochemistry method development
Electrophilic bromination model substrate with published protocol
Radiolabeling yield optimization and protocol benchmarking
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